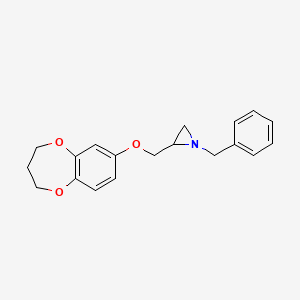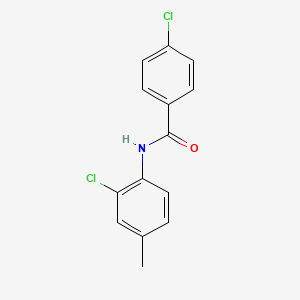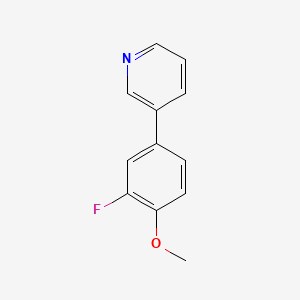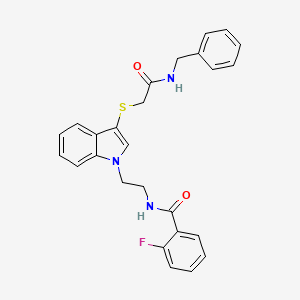
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as CPN, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPN is a synthetic compound that belongs to the class of chromene derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The exact mechanism of action of 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is not fully understood, but it has been proposed that it works by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) activity, reduction of reactive oxygen species (ROS) production, and induction of apoptosis in cancer cells. It has also been shown to possess antimicrobial and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, its low solubility in water and limited stability in solution can pose challenges in some experiments.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, including its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Further studies are needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, the development of new synthetic methods for 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide and its derivatives could lead to the discovery of more potent and selective compounds for drug development.
Synthesemethoden
The synthesis of 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide involves a multi-step process that starts with the reaction of 4-phenoxyphenol with 2-chloroacetyl chloride to form 4-phenoxyphenyl-2-chloroacetate. The intermediate is then reacted with 6-chloro-2-hydroxychromone in the presence of triethylamine and acetic anhydride to form 6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Eigenschaften
IUPAC Name |
6-chloro-2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO4/c23-15-6-11-20-14(12-15)13-19(22(26)28-20)21(25)24-16-7-9-18(10-8-16)27-17-4-2-1-3-5-17/h1-13H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHWTMMGXFNVCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2930115.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]propanamide](/img/structure/B2930118.png)


![2-chloro-6-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2930126.png)



![5'-Bromo-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2930131.png)
![2-(4-Butoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2930133.png)

![6-(3-Chlorophenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2930135.png)

